physicochemical properties of (2-(4-chlorophenoxy)phenyl)MethanaMine
physicochemical properties of (2-(4-chlorophenoxy)phenyl)MethanaMine
An In-depth Technical Guide to the Physicochemical Properties of (2-(4-chlorophenoxy)phenyl)methanamine
Introduction
In the landscape of modern drug discovery and materials science, a thorough understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful development is built. These properties govern everything from reaction kinetics and product purity to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth technical exploration of (2-(4-chlorophenoxy)phenyl)methanamine, a molecule of interest for its potential applications as a versatile intermediate in the synthesis of biologically active compounds.[1][2]
This document moves beyond a simple recitation of data points. As a Senior Application Scientist, the objective is to provide a narrative grounded in practical, field-proven insights. We will delve into the causality behind experimental choices, presenting a logical workflow for the comprehensive characterization of this compound, from structural verification to the determination of key physical constants. Every protocol described is designed as a self-validating system, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Compound Identification and Core Structure
Accurate identification is the critical first step in any chemical analysis. (2-(4-chlorophenoxy)phenyl)methanamine is an organic compound featuring a benzylamine core structure modified with a 4-chlorophenoxy substituent at the 2-position of the phenyl ring.[3] This substitution pattern is crucial as it dictates the molecule's spatial arrangement and electronic properties, which in turn influence its reactivity and biological interactions.
The diagram below illustrates the fundamental structure and key functional groups that are the focus of our subsequent analytical investigations.
Caption: A logical workflow for the synthesis and comprehensive characterization of a novel chemical entity.
Structural Elucidation and Verification
Expertise & Experience: Before measuring any physical properties, it is imperative to confirm that the material is indeed the correct molecule. A multi-technique approach is standard practice. Mass spectrometry provides the molecular weight, while NMR spectroscopy gives the precise atomic arrangement, acting as a "fingerprint" of the molecule's structure. FTIR is a rapid method to confirm the presence of key functional groups.
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Causality: This technique is chosen to verify the molecular mass of the compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amines, which readily accept a proton to form [M+H]⁺ ions.
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Methodology:
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Infuse the sample solution directly into an ESI-equipped mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, instrument).
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Analysis (Positive Ion Mode): Acquire the mass spectrum. The primary amine group is expected to be readily protonated.
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Data Interpretation: Look for a prominent peak corresponding to the protonated molecule [M+H]⁺. For C₁₃H₁₂ClNO, the expected monoisotopic mass is 233.05. Therefore, the target m/z value for the [M+H]⁺ ion would be approximately 234.06. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observed for the molecular ion peak, providing definitive confirmation. [4][5]
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Causality: ¹H and ¹³C NMR are the most powerful methods for elucidating the exact structure of an organic molecule. They provide information on the chemical environment, connectivity, and number of hydrogen and carbon atoms.
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Methodology:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton NMR spectrum.
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Expected Signals: The spectrum for (2-(4-chlorophenoxy)phenyl)methanamine should show distinct regions:
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Aromatic Region (~6.8-7.5 ppm): A complex pattern of signals corresponding to the 8 protons on the two phenyl rings.
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Benzylic Protons (~3.8-4.2 ppm): A singlet or a closely coupled multiplet for the two protons of the -CH₂- group adjacent to the amine. [6][7] * Amine Protons (~1.5-2.5 ppm): A broad singlet for the two -NH₂ protons. This peak's position can vary with concentration and temperature. [8] 3. ¹³C NMR Acquisition:
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-
Acquire a proton-decoupled ¹³C spectrum.
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Expected Signals: Thirteen distinct carbon signals are expected, confirming the molecular formula's carbon count. Signals for carbons bonded to electronegative atoms (O, N, Cl) will be shifted downfield.
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Data Interpretation: The chemical shifts, integration (for ¹H), and coupling patterns must be consistent with the proposed structure.
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Purity Determination
Trustworthiness: Quantifying the purity of a sample is essential, as impurities can significantly alter measured physicochemical properties. Chromatography is the gold standard for this purpose.
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Causality: HPLC is a highly sensitive method for separating components of a mixture, making it ideal for purity assessment. A reverse-phase (RP-HPLC) method is typically the first choice for molecules with moderate polarity like this one.
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Methodology:
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System: An HPLC system with a C18 stationary phase column and a UV detector.
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Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) and an organic solvent (e.g., acetonitrile or methanol). The TFA helps to protonate the amine, ensuring sharp peak shapes.
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Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in the mobile phase.
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Analysis: Inject a small volume (5-10 µL) and monitor the elution profile with the UV detector at a wavelength where the aromatic rings absorb (e.g., 254 nm).
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Data Interpretation: A pure sample will exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. [9]
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Determination of Key Physical Constants
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Causality: The pKa of the primary amine's conjugate acid is a critical parameter that influences the molecule's charge state at a given pH, which in turn affects its solubility and biological interactions. Potentiometric titration is a direct and reliable method for its determination.
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Methodology:
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Solution Preparation: Accurately weigh the compound and dissolve it in a co-solvent system (e.g., water/methanol) to ensure solubility.
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Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. For a basic amine, you would titrate with an acid, and the pKa corresponds to the inflection point of the titration curve. [10][11]
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Causality: LogP, the octanol-water partition coefficient, is a measure of a compound's lipophilicity ("greasiness"). It is a key predictor of membrane permeability and other ADME properties. The shake-flask method is the traditional and most direct way to measure it.
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Methodology:
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System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
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Partitioning: Dissolve a known amount of the compound in one of the phases. Add an equal volume of the other pre-saturated phase to a flask.
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Equilibration: Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two immiscible layers.
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Separation & Quantification: Centrifuge the mixture to ensure complete separation of the layers. Carefully remove an aliquot from each layer and determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC with UV detection).
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Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
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References
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(2-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 15685870. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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(4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). (n.d.). HMDB. Retrieved January 17, 2026, from [Link]
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Benzylamine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Amberketal® (CAS N° 57345-19-4). (n.d.). ScenTree. Retrieved January 17, 2026, from [Link]
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(2-(4-Chlorophenoxy)ethyl)(methyl)amine | C9H12ClNO | CID 295966. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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2-Methoxybenzylamine | C8H11NO | CID 81292. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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[2-(4-methylphenoxy)phenyl]methanamine (C14H15NO). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]
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pKa Data Compiled by R. Williams. (n.d.). Retrieved January 17, 2026, from [Link]
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